6-Methoxy-8-methyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6-Methoxy-8-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are characterized by a partially saturated isoquinoline ring system. The presence of methoxy and methyl groups on the isoquinoline ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-8-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives. This reaction involves the cyclization of a β-phenylethylamine derivative with an aldehyde or ketone in the presence of an acid catalyst. For example, the reaction of 3-methoxyphenethylamine with formaldehyde under acidic conditions can yield the desired tetrahydroisoquinoline compound .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Pictet-Spengler reaction, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-8-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: More saturated tetrahydroisoquinoline derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the reagent used.
Scientific Research Applications
6-Methoxy-8-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a precursor to bioactive alkaloids.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 6-Methoxy-8-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neurological processes. The exact molecular targets and pathways depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-1,2,3,4-tetrahydroisoquinoline
- 1,2,3,4-Tetrahydroisoquinoline, 6,7,8-trimethoxy-1-methyl-
- 1-(3′-Bromo-4′-methoxybenzyl)-6-methoxy-7-hydroxy-N-methyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness
6-Methoxy-8-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both methoxy and methyl groups on the isoquinoline ring. This structural feature imparts distinct chemical properties, such as altered reactivity and potential biological activity, distinguishing it from other tetrahydroisoquinoline derivatives .
Properties
Molecular Formula |
C11H15NO |
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Molecular Weight |
177.24 g/mol |
IUPAC Name |
6-methoxy-8-methyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C11H15NO/c1-8-5-10(13-2)6-9-3-4-12-7-11(8)9/h5-6,12H,3-4,7H2,1-2H3 |
InChI Key |
RCPWVBCNIPNBGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1CNCC2)OC |
Origin of Product |
United States |
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